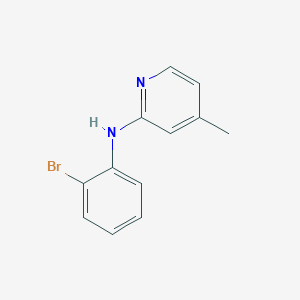

![molecular formula C6H4N4 B2911112 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 91296-19-4](/img/structure/B2911112.png)

1H-Imidazo[1,2-b]pyrazole-7-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

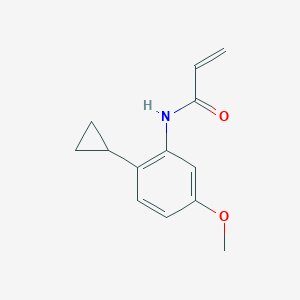

1H-Imidazo[1,2-b]pyrazole-7-carbonitrile is a compound with the molecular formula C6H4N4 . It is a derivative of imidazopyrazole, a class of compounds known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of this compound involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused imidazole and pyrazole ring. The compound has a molecular weight of 132.125 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .科学的研究の応用

Synthesis Approaches

Sequential One-Pot Synthesis : 1H-Imidazo[1,2-b]pyrazole-7-carbonitriles have been efficiently synthesized through a sequential one-pot, four-component condensation reaction. This method, involving aromatic aldehydes and other reactants, offers a direct approach for creating new series of these compounds (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Cyclocondensation for Derivative Synthesis : Another novel method involves cyclocondensation for creating new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives. This process uses a combination of 5-amino-1-(2-oxo-2-arylethyl)-3-(arylamino)-1H-pyrazole-4-carbonitriles and α-bromoacetophenone derivatives (Khalafy, Marjani, & Salami, 2014).

Facile Multicomponent Assembly : A facile, chemo- and regioselective multicomponent assembly of imidazo[1,2-b]pyrazoles via the Groebke–Blackburn–Bienaymé reaction has been described. This method allows the rapid construction of a wide variety of imidazo[1,2-b]pyrazole derivatives (Demjén et al., 2014).

Structural and Biological Characterization

Structural Characterization : The crystal structure and other physical properties of various imidazo[1,2-b]pyrazole derivatives have been studied, providing insight into their potential biological activities and applications in material science (Shao, Zhao, & Wang, 2009).

Selective Functionalization : Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved, opening avenues for the synthesis of non-classical isosteres of indole and precursors of push–pull dyes. This functionalization has implications in medicinal chemistry and material sciences (Schwärzer et al., 2021).

Biological Activity Evaluation : Some derivatives of 1H-imidazo[1,2-b]pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the understanding of the therapeutic potential of these compounds (Majithiya & Bheshdadia, 2023).

作用機序

Target of Action

Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

The mode of action of 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This interaction with its targets leads to various changes at the molecular level.

Biochemical Pathways

It’s worth noting that the compound’s interaction with its targets can potentially influence various biochemical pathways within the cell .

Result of Action

The compound’s interaction with its targets can lead to various changes at the cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s action .

特性

IUPAC Name |

5H-imidazo[1,2-b]pyrazole-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4/c7-3-5-4-9-10-2-1-8-6(5)10/h1-2,4,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDUSQYSPLGVQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CN2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911029.png)

![8-Methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911030.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2911034.png)

![5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid](/img/structure/B2911037.png)

![4-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2911043.png)

![Isopropyl 3-(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-3-oxopropanoate](/img/structure/B2911044.png)

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2911045.png)

![6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2911047.png)

![Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate](/img/structure/B2911050.png)